3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the amino-methyl linkage .
Scientific Research Applications
3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to modulation of biological activities and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
- 2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
- 3-[({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Uniqueness
3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyrazole ring and the phenol group can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[[1-(2-methylpropyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-12(2)11-18-7-6-14(17-18)10-16-9-13-4-3-5-15(19)8-13/h3-8,12,16,19H,9-11H2,1-2H3 |
InChI Key |
VEFCYVCGYJBFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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